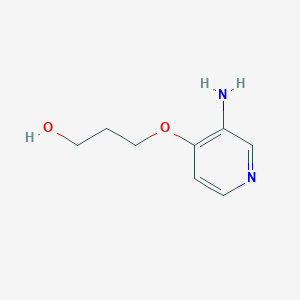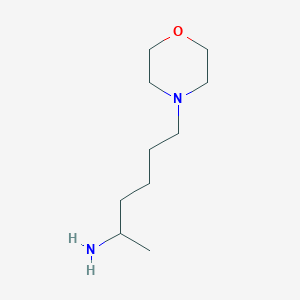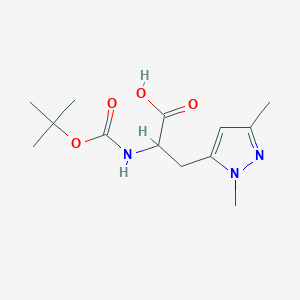
2-Amino-3-(2-fluoro-6-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-fluoro-6-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol It is a derivative of phenylalanine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-fluoro-6-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions. The general steps include:
- Preparation of the boronic acid derivative of the fluorinated phenyl ring.
- Coupling with a suitable amino acid precursor under Suzuki–Miyaura conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-fluoro-6-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The fluorine and methyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce fully hydrogenated compounds.
Scientific Research Applications
2-Amino-3-(2-fluoro-6-methylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-fluoro-6-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-fluorophenyl)propanoic acid: A similar compound with a fluorine atom at the 2-position but lacking the methyl group at the 6-position.
2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid: Another derivative with the fluorine and methyl groups at different positions on the phenyl ring.
Uniqueness
2-Amino-3-(2-fluoro-6-methylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methyl groups at distinct positions may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-amino-3-(2-fluoro-6-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-3-2-4-8(11)7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChI Key |
MSMXPWDERTUNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)

![6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13614655.png)

![tert-Butyl 2-chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate](/img/structure/B13614674.png)






